molecular formula C12H17NO2S B1438306 1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone CAS No. 916791-33-8

1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone

Cat. No. B1438306
M. Wt: 239.34 g/mol
InChI Key: VZJJEKUMRCWREZ-UHFFFAOYSA-N
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Description

The compound “1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone” is a complex organic molecule that contains a piperidine ring and a thiophene ring. Piperidine is a six-membered ring with one nitrogen atom, and it is a key structure in many pharmaceuticals . Thiophene is a five-membered ring with one sulfur atom, which is a common structure in various organic compounds.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine and thiophene rings. Piperidine is a basic heterocycle and can participate in various reactions . Thiophene, being an aromatic system, can undergo electrophilic aromatic substitution reactions.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized using click chemistry, characterized using IR, NMR, and MS studies, and its thermal stability analyzed with TGA and DSC techniques. Its single-crystal XRD analysis confirmed its structure, and Hirshfeld surface computational method analyzed intercontacts in the crystal structure (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Antibacterial Activity

  • Piperidine derivatives have shown antibacterial activity, indicating potential for medical applications. Microwave-assisted synthesis has been used to create such derivatives, emphasizing their efficiency and potential for large-scale production (Merugu, Ramesh, & Sreenivasulu, 2010).

Antiallergy and Antimicrobial Activity

  • Certain piperidine derivatives have been found to exhibit potent antiallergy activity in IgE-mediated models, suggesting potential for treating allergic reactions. Similarly, some piperidine-containing compounds have shown antimicrobial activity, indicating their usefulness in combating bacterial infections (Walsh, Franzyshen, & Yanni, 1989).

Antileukemic and Wound-Healing Potential

Antipsychotic Properties

  • Piperidine derivatives have been designed and evaluated for antipsychotic activity, showing considerable anti-dopaminergic and anti-serotonergic activity in behavioral models. This suggests their potential use in the treatment of psychiatric disorders (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).

Enzyme Inhibitory Activities

  • Piperidine-based compounds have been evaluated for their enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, showing potential for use in treating conditions related to these enzymes (Cetin, Türkan, Bursal, & Murahari, 2021).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its biological activity, given the known activities of many piperidine derivatives .

properties

IUPAC Name

1-[3-(hydroxymethyl)piperidin-1-yl]-2-thiophen-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c14-8-11-2-1-4-13(7-11)12(15)6-10-3-5-16-9-10/h3,5,9,11,14H,1-2,4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJJEKUMRCWREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CSC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655989
Record name 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxymethyl-piperidin-1-yl)-2-thiophen-3-yl-ethanone

CAS RN

916791-33-8
Record name 1-[3-(Hydroxymethyl)-1-piperidinyl]-2-(3-thienyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916791-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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